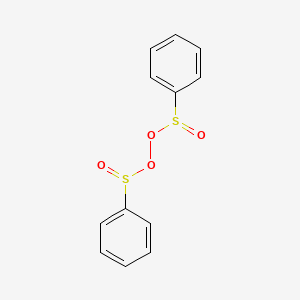
1,1'-(Peroxydisulfinyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Peroxydisulfinyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a peroxydisulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Peroxydisulfinyl)dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of diphenyl disulfide using peroxides or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,1’-(Peroxydisulfinyl)dibenzene may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Peroxydisulfinyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the peroxydisulfinyl group to sulfide or thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Peroxydisulfinyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Peroxydisulfinyl)dibenzene involves its interaction with molecular targets through its peroxydisulfinyl group. This group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl disulfide: Similar structure but lacks the peroxydisulfinyl group.
Diphenyl sulfone: Contains a sulfone group instead of peroxydisulfinyl.
Benzene derivatives with other sulfur-containing groups: Such as thiophenol and benzene sulfonic acid.
Uniqueness
1,1’-(Peroxydisulfinyl)dibenzene is unique due to its peroxydisulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
118621-52-6 |
|---|---|
Fórmula molecular |
C12H10O4S2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
benzenesulfinyloxy benzenesulfinate |
InChI |
InChI=1S/C12H10O4S2/c13-17(11-7-3-1-4-8-11)15-16-18(14)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
UMGCFQZSLUXCSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)OOS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















